molecular formula C11H12 B1296931 6,7-Dihydro-5H-benzocycloheptene CAS No. 7125-62-4

6,7-Dihydro-5H-benzocycloheptene

Cat. No. B1296931
Key on ui cas rn: 7125-62-4
M. Wt: 144.21 g/mol
InChI Key: DTRRHWQMEXXDFE-UHFFFAOYSA-N
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Patent
US06825208B2

Procedure details

To a solution of 1.6 g (10 mmol) of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol in 75 mL of benzene was added p-toluene sulfonic acid (19 mg, 0.1 mmol). The mixture was refluxed overnight using Dean-Stark equipment. After removal of the solvent, the residue was repartitioned between ethyl acetate and water. The organic layers was washed with saturated sodium bicarbonate solution, water and brine and dried over sodium sulfate. Removal of the solvent gave 1.3 g (88%) of 6,7-Dihydro-5H-benzocycloheptene(compound 23,scheme 11).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:11](O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH:4]1[C:5]2[CH:11]=[CH:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C1=CC=CC2=C1CCCCC2O
Name
Quantity
19 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
WASH
Type
WASH
Details
The organic layers was washed with saturated sodium bicarbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=C1C=CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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